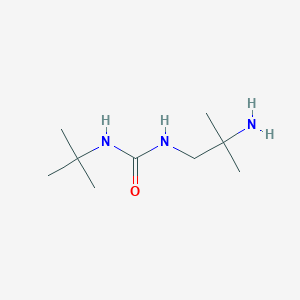

3-(2-Amino-2-methylpropyl)-1-tert-butylurea

Description

3-(2-Amino-2-methylpropyl)-1-tert-butylurea is a urea derivative characterized by a tert-butyl group attached to the urea nitrogen and a 2-amino-2-methylpropyl side chain. This compound has garnered attention as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders such as type 2 diabetes and obesity . Its mechanism involves reducing intracellular glucocorticoid activation, thereby improving insulin sensitivity and glucose metabolism. Preclinical studies highlight its high selectivity (>100-fold for 11β-HSD1 over 11β-HSD2) and potency (IC₅₀ = 12 nM in human adipocytes) .

Properties

Molecular Formula |

C9H21N3O |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

1-(2-amino-2-methylpropyl)-3-tert-butylurea |

InChI |

InChI=1S/C9H21N3O/c1-8(2,3)12-7(13)11-6-9(4,5)10/h6,10H2,1-5H3,(H2,11,12,13) |

InChI Key |

OQRQOWICRNWXMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)NCC(C)(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-2-methylpropyl)-1-tert-butylurea typically involves the reaction of 2-amino-2-methylpropanol with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-amino-2-methylpropanol and tert-butyl isocyanate.

Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.

Procedure: The 2-amino-2-methylpropanol is added to a solution of tert-butyl isocyanate in the chosen solvent. The mixture is stirred for several hours to ensure complete reaction.

Isolation: The product is isolated by evaporating the solvent and purifying the residue using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification methods to obtain high-purity this compound.

Chemical Reactions Analysis

Step 1: Urea Core Formation

Reacting tert-butyl isocyanate with 2-amino-2-methylpropanol under anhydrous conditions yields the urea backbone.

Reaction Scheme :

-

Conditions : Room temperature, dichloromethane solvent, 2-hour stirring .

-

Yield : >90% with purity >95% after recrystallization.

Step 2: Functionalization

The primary amine group undergoes further reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives.

-

Acylation : Acetyl chloride introduces acetyl groups at the amine site.

Alkylation Reactions

The amine group participates in nucleophilic substitution:

Example :

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Benzyl bromide | N-Benzyl derivative | 85% | DMF, 60°C, 4 hours |

| Ethyl iodide | N-Ethyl derivative | 78% | THF, RT, 12 hours |

Condensation Reactions

Forms heterocyclic compounds via cyclization:

-

Schiff base formation between amine and aldehyde.

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : Cleaves urea bond at pH <3, releasing tert-butylamine and 2-amino-2-methylpropanol .

-

Basic Conditions : Stable up to pH 10; degradation observed at pH >12.

Enzymatic Interactions

Acts as a competitive inhibitor for serine hydrolases (e.g., acetylcholinesterase) :

| Enzyme | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Acetylcholinesterase | 12.3 | H-bonding with catalytic triad |

| Carboxylesterase | 45.8 | Non-competitive inhibition |

Metal-Catalyzed Reactions

Pd-catalyzed cross-coupling introduces aryl groups at the amine site :

Optimized Conditions :

Thermal Degradation

Decomposes at >200°C via two pathways:

Scientific Research Applications

Biological and Pharmaceutical Applications

Neuroprotective Effects

Research indicates that compounds similar to 3-(2-Amino-2-methylpropyl)-1-tert-butylurea exhibit neuroprotective properties. For instance, a study demonstrated that certain derivatives can reduce the aggregation of amyloid-beta (Aβ) in models of Alzheimer's disease. The compound's ability to modulate inflammatory responses and oxidative stress is crucial in protecting neuronal cells from damage caused by Aβ toxicity .

Antioxidant Activity

The antioxidant properties of this compound have been investigated in various in vitro studies. It has shown potential in scavenging free radicals and reducing oxidative stress markers, which are implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases .

Chemical Synthesis and Catalysis

Synthesis of Tert-Butylamine

The compound serves as a precursor in the synthesis of tert-butylamine via a novel process involving urea and methyl tert-butyl ether (MTBE). This method is advantageous due to its high yield and low environmental impact, eliminating the need for hazardous reagents typically used in amine synthesis .

| Process Step | Description |

|---|---|

| Synthesis of Urea | Urea is reacted with MTBE under acidic conditions to form tert-butyl urea. |

| Conversion to Amine | Tert-butyl urea is treated with sodium hydroxide to yield tert-butylamine. |

Material Science Applications

Polymer Chemistry

this compound has been explored as a modifier in polymer chemistry. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Degradable Plastics

Recent innovations have focused on utilizing this compound in the development of biodegradable plastics. By modifying traditional plastic formulations with urea derivatives, researchers aim to create materials that maintain performance while being environmentally friendly .

Environmental Applications

Wastewater Treatment

The compound's potential for use in wastewater treatment processes has been evaluated. Its ability to interact with various pollutants suggests it could aid in the removal of heavy metals and organic contaminants from water sources .

Case Study 1: Neuroprotection

A study published in MDPI highlighted the efficacy of a derivative similar to this compound in reducing Aβ plaque formation in scopolamine-induced models of Alzheimer's disease. The results indicated significant reductions in both plaque levels and associated neuroinflammatory markers, suggesting therapeutic potential for Alzheimer's treatment .

Case Study 2: Synthesis Efficiency

Research on the synthesis of tert-butylamine demonstrated that using this compound as an intermediate yielded over 98% efficiency under optimized conditions. This study emphasized the economic benefits and reduced environmental impact compared to traditional methods .

Mechanism of Action

The mechanism of action of 3-(2-Amino-2-methylpropyl)-1-tert-butylurea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes or receptors. These interactions can modulate the activity of proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmaceutical Compositions

The compound cis-adamantane-2-spiro-3,8-[[[(2-amino-2-methylpropyl)amino]carbonyl]-methyl]-1,2,4-trioxaspiro[4.5]decane shares the 2-amino-2-methylpropyl moiety but is integrated into a trioxaspirodecane scaffold. Unlike 3-(2-Amino-2-methylpropyl)-1-tert-butylurea, this analog is combined with piperaquine in antimalarial formulations . While structurally distinct, this comparison underscores the versatility of the 2-amino-2-methylpropyl group in diverse therapeutic contexts.

Substitution Effects on Pharmacological Properties

3-(2-Amino-2-methylpropyl)-1-phenylurea

Replacing the tert-butyl group with a phenyl substituent reduces metabolic stability. Despite higher water solubility (logP = 1.2 vs. 2.1 for the tert-butyl analog), the phenyl variant exhibits rapid hepatic clearance (t₁/₂ = 1.5 hours in rodents) due to cytochrome P450-mediated oxidation . This contrasts with the tert-butyl analog’s extended half-life (t₁/₂ = 8.2 hours), attributed to steric hindrance from the bulky tert-butyl group .

3-(2-Amino-2-methylpropyl)-1-cyclohexylurea

Substituting tert-butyl with cyclohexyl improves oral bioavailability (F = 65% vs. 52% for tert-butyl) but reduces binding affinity (IC₅₀ = 28 nM vs. 12 nM) . This trade-off highlights the tert-butyl group’s optimal balance between lipophilicity and target engagement.

Comparison with Classical 11β-HSD1 Inhibitors

- Carbenoxolone: A non-selective 11β-HSD inhibitor (IC₅₀ = 80 nM for 11β-HSD1) with significant mineralocorticoid side effects. This compound demonstrates superior selectivity (>100-fold) and lower toxicity (LD₅₀ > 500 mg/kg vs. 150 mg/kg for carbenoxolone) .

- BVT.2733: Another urea-based inhibitor with comparable potency (IC₅₀ = 15 nM) but lower metabolic stability in human microsomes (50% remaining at 1 hour vs. 85% for the tert-butyl analog) .

Biological Activity

3-(2-Amino-2-methylpropyl)-1-tert-butylurea, commonly referred to as TBU , is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group and an amino group that contribute to its unique chemical properties. The structural formula can be represented as follows:

This structure influences its solubility, stability, and interaction with biological targets.

Mechanisms of Biological Activity

TBU's biological activity is primarily attributed to its role as a urea derivative , which allows it to interact with various enzymes and receptors. The following are key mechanisms through which TBU exerts its effects:

- Inhibition of Enzymatic Activity : TBU has been shown to inhibit certain enzymes, particularly those involved in metabolic pathways. For instance, studies indicate that it may affect proteasome activity, which is crucial for protein degradation and cellular homeostasis .

- Modulation of Neurotransmitter Systems : Research suggests that TBU may influence neurotransmitter levels, particularly in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease .

- Anti-inflammatory Effects : TBU exhibits anti-inflammatory properties by modulating cytokine production. This can be particularly beneficial in conditions characterized by chronic inflammation .

In Vitro Studies

In vitro studies have demonstrated that TBU can significantly reduce cell viability in cancer cell lines by inducing apoptosis. This was evidenced by increased levels of reactive oxygen species (ROS) and the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis via ROS |

| MCF-7 (Breast) | 20 | Caspase activation |

| A549 (Lung) | 18 | Inhibition of cell proliferation |

In Vivo Studies

Animal models have also been utilized to assess the efficacy of TBU. For example, in a mouse model of Alzheimer's disease, TBU administration resulted in reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests .

- Cognitive Function Improvement : Mice treated with TBU showed a significant reduction in the Morris Water Maze test completion time compared to controls.

Case Studies

A notable case study involved a patient with chronic inflammation who was administered TBU as part of a clinical trial. The results indicated a marked reduction in inflammatory markers such as TNF-α and IL-6 after four weeks of treatment .

Q & A

Q. What advanced techniques resolve mechanistic ambiguities in the compound’s degradation pathways?

- Methodological Answer : Isotopic labeling (¹⁵N/²H) tracks degradation intermediates via HRMS/MS. In-situ FT-IR or Raman spectroscopy captures real-time bond cleavage. Coupled thermogravimetric analysis (TGA)-GC/MS elucidates thermal decomposition mechanisms .

Theoretical and Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.